M3/M2 Muscarinic Receptor Binding Affinity: Mepenzolate vs. LAMAs in Direct Radioligand Competition
In a direct head-to-head radioligand displacement assay using CHO-K1 cell membranes expressing human M3 and M2 receptors, mepenzolate (MP) exhibited Ki values of 4.6 nM (hM3R) and 1.8 nM (hM2R), which are >5-fold higher (i.e., lower affinity) than the clinically used LAMAs tiotropium (TP: 0.22/0.64 nM), glycopyrronium (GC: 0.7/1.0 nM), and aclidinium (AD: 0.34/0.39 nM) [1]. This directly quantifies that mepenzolate is a short-acting muscarinic antagonist (SAMA) and not interchangeable with LAMAs for studies requiring sustained receptor occupancy.
| Evidence Dimension | Binding affinity (Ki) for human muscarinic M3 and M2 receptors |
|---|---|
| Target Compound Data | Mepenzolate (MP): Ki hM3R = 4.6 nM; Ki hM2R = 1.8 nM |
| Comparator Or Baseline | Tiotropium (TP): hM3R = 0.22 nM, hM2R = 0.64 nM; Glycopyrronium (GC): hM3R = 0.7 nM, hM2R = 1.0 nM; Aclidinium (AD): hM3R = 0.34 nM, hM2R = 0.39 nM |
| Quantified Difference | MP Ki (hM3R) is >20× higher vs. tiotropium, >6.5× higher vs. glycopyrronium, >13× higher vs. aclidinium |
| Conditions | CHO-K1 membranes expressing hM2R or hM3R; 2 nM [³H]NMS; competitive binding curves (10⁻¹¹ to 10⁻⁶ M); triplicate; ≥2 independent experiments |
Why This Matters
Procurement decisions for muscarinic antagonist studies must match receptor residence time requirements: mepenzolate's lower affinity makes it a SAMA suited for acute or washout-sensitive protocols, whereas LAMAs are required for sustained target engagement.
- [1] Yamashita Y, Tanaka KI, Yamakawa N, Asano T, Kanda Y, Takafuji A, Kawahara M, Takenaga M, Fukunishi Y, Mizushima T. Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity. Frontiers in Pharmacology. 2018;9:344. Table 1. doi:10.3389/fphar.2018.00344. View Source
